3-(4-bromo-2-chlorophenoxy)-N,N-dimethylpropan-1-amine
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Overview
Description
3-(4-bromo-2-chlorophenoxy)-N,N-dimethylpropan-1-amine is an organic compound that belongs to the class of phenoxyamines This compound is characterized by the presence of a bromine and chlorine atom attached to a phenoxy group, which is further connected to a dimethylpropanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromo-2-chlorophenoxy)-N,N-dimethylpropan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-chlorophenol and N,N-dimethylpropan-1-amine.
Reaction Conditions: The phenol group of 4-bromo-2-chlorophenol is first activated using a suitable base such as sodium hydroxide. This is followed by the nucleophilic substitution reaction with N,N-dimethylpropan-1-amine under controlled temperature and pressure conditions.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems for monitoring reaction parameters and product quality is common to maintain consistency and safety in production.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromo-2-chlorophenoxy)-N,N-dimethylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The bromine and chlorine atoms in the phenoxy group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of phenoxy ketones or aldehydes.
Reduction: Formation of phenoxy alcohols or amines.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
3-(4-bromo-2-chlorophenoxy)-N,N-dimethylpropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-(4-bromo-2-chlorophenoxy)-N,N-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-chlorophenol: A precursor in the synthesis of 3-(4-bromo-2-chlorophenoxy)-N,N-dimethylpropan-1-amine.
N,N-dimethylpropan-1-amine: Another precursor used in the synthesis.
Other phenoxyamines: Compounds with similar phenoxy and amine groups but different substituents.
Uniqueness
This compound is unique due to the presence of both bromine and chlorine atoms in the phenoxy group, which imparts distinct chemical and biological properties compared to other phenoxyamines. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(4-bromo-2-chlorophenoxy)-N,N-dimethylpropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrClNO/c1-14(2)6-3-7-15-11-5-4-9(12)8-10(11)13/h4-5,8H,3,6-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVDCADTPBQQLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=C(C=C(C=C1)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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